molecular formula C10H10N2O7 B1314405 (-)-4'-Nitrotartranilic acid CAS No. 206761-80-0

(-)-4'-Nitrotartranilic acid

Cat. No.: B1314405
CAS No.: 206761-80-0
M. Wt: 270.2 g/mol
InChI Key: UEJFXRDWAWAUFQ-YUMQZZPRSA-N
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Description

(-)-4’-Nitrotartranilic acid is an organic compound characterized by the presence of a nitro group attached to the aromatic ring of tartranilic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Nitrotartranilic acid typically involves the nitration of tartranilic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration at the 4’ position of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of (-)-4’-Nitrotartranilic acid may involve large-scale nitration reactors where tartranilic acid is subjected to nitration using nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (-)-4’-Nitrotartranilic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents.

Major Products Formed:

    Reduction: 4’-Aminotartranilic acid.

    Substitution: Various substituted tartranilic acids depending on the electrophile used.

Scientific Research Applications

Chemistry: (-)-4’-Nitrotartranilic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of complex molecules.

Biology: In biological research, (-)-4’-Nitrotartranilic acid can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of nitroaromatics.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific biological pathways. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, (-)-4’-Nitrotartranilic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (-)-4’-Nitrotartranilic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

  • 4-Nitrobenzoic acid
  • 4-Nitrophenol
  • 4-Nitroaniline

Comparison: (-)-4’-Nitrotartranilic acid is unique due to the presence of both a nitro group and a tartranilic acid moiety. This combination imparts distinct chemical and biological properties compared to other nitroaromatic compounds. For example, 4-Nitrobenzoic acid and 4-Nitrophenol lack the tartranilic acid structure, which influences their reactivity and applications. Similarly, 4-Nitroaniline has an amino group instead of the tartranilic acid moiety, resulting in different chemical behavior and biological effects.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFXRDWAWAUFQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976377
Record name 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-80-0, 60908-35-2
Record name (2S,3S)-2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-80-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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